Octanamide, N,N-diethyl-2-methylene-

Description

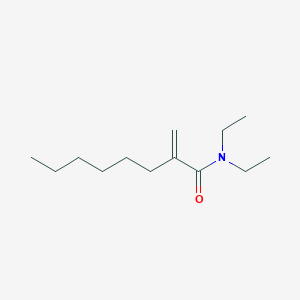

Octanamide, N,N-diethyl-2-methylene- (CAS 640726-54-1) is a tertiary amide with the molecular formula C₁₁H₂₁NO and a molecular weight of 183.291 g/mol . Its structure features a methylene group at the 2-position of the octanamide backbone and N,N-diethyl substituents on the amide nitrogen.

Properties

CAS No. |

137958-88-4 |

|---|---|

Molecular Formula |

C13H25NO |

Molecular Weight |

211.34 g/mol |

IUPAC Name |

N,N-diethyl-2-methylideneoctanamide |

InChI |

InChI=1S/C13H25NO/c1-5-8-9-10-11-12(4)13(15)14(6-2)7-3/h4-11H2,1-3H3 |

InChI Key |

KOWLAXQNIPQMAS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=C)C(=O)N(CC)CC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The process begins with the activation of the carboxylic acid (e.g., 2-methylene octanoic acid) by the tertiary base, typically triethylamine or tributylamine. The base deprotonates the carboxylic acid, forming a carboxylate anion that reacts nucleophilically with N,N-diethyl carbamoyl chloride. This step generates the desired amide and hydrochloric acid as a byproduct, which is neutralized by the excess base.

Key conditions for optimal yield include:

- Temperature : 10–50°C (room temperature preferred for energy efficiency)

- Reaction Time : 15–60 minutes

- Molar Ratios : 1:1.2 carboxylic acid-to-base ratio to ensure complete neutralization of HCl.

A representative procedure involves combining 1 mole of 2-methylene octanoic acid with 1 mole of N,N-diethyl carbamoyl chloride in diethyl ether, followed by dropwise addition of triethylamine. Stirring at room temperature for 30 minutes results in a 93% yield of the crude amide, which is purified via vacuum distillation to achieve >99.5% purity.

Advantages and Industrial Scalability

This method eliminates the need for cryogenic conditions or specialized equipment, making it economically viable for large-scale production. The use of water-soluble base-HCl salts simplifies purification, as these byproducts are removed through aqueous washes. Furthermore, the absence of gaseous HCl emissions aligns with green chemistry principles.

Comparative Analysis of Methods

The carbamoyl chloride method surpasses silver-mediated coupling in scalability and environmental compatibility. However, the latter remains valuable for academic settings due to its rapid kinetics and minimal byproduct formation.

Chemical Reactions Analysis

Types of Reactions

Octanamide, N,N-diethyl-2-methylene- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide to an amine or other reduced forms.

Substitution: The methylene group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Octanamide, N,N-diethyl-2-methylene- has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

Industry: It is utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Octanamide, N,N-diethyl-2-methylene- exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between Octanamide, N,N-diethyl-2-methylene- and related amides:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Features |

|---|---|---|---|---|---|

| Octanamide, N,N-diethyl-2-methylene- | 640726-54-1 | C₁₁H₂₁NO | 183.291 | N,N-diethyl, 2-methylene | Tertiary amide; increased rigidity |

| N,N-Dimethyloctanamide | 1118-92-9 | C₁₀H₂₁NO | 171.279 | N,N-dimethyl | Tertiary amide; lower steric hindrance |

| N,N-Bis(2-hydroxyethyl)octanamide | 3077-30-3 | C₁₂H₂₅NO₃ | 231.332 | N,N-bis(2-hydroxyethyl) | Polar hydroxyl groups; surfactant potential |

| N-Octyloctanamide (secondary) | - | C₁₆H₃₃NO | 255.45 | N-octyl | Secondary amide; lower thermal stability |

Key Observations:

- The methylene group at the 2-position may enhance conjugation, affecting reactivity.

- Polarity : N,N-Bis(2-hydroxyethyl)octanamide (CAS 3077-30-3) is more hydrophilic due to hydroxyl groups, making it suitable for surfactant applications, whereas the target compound is likely more lipophilic .

- Stability: Tertiary amides (e.g., N,N-dimethyloctanamide) are generally more thermally stable than secondary amides (e.g., N-octyloctanamide), as secondary amides undergo degradation under catalytic conditions (e.g., via ammonolysis) .

Reactivity Differences :

- The methylene group in the target compound may participate in conjugation or act as a site for further functionalization (e.g., Michael addition).

- Secondary amides like N-octyloctanamide are prone to transamination or degradation under acidic conditions, whereas tertiary amides resist such reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.